4-Methoxy-2-(1-phenylethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMODYFMRXYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346799 | |
| Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10446-37-4 | |
| Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 1 Phenylethyl Phenol
Established Synthetic Routes to 4-Methoxy-2-(1-phenylethyl)phenol
The creation of this compound can be achieved through several established synthetic pathways. These methods primarily involve the formation of a carbon-carbon bond between a phenol (B47542) derivative and a phenylethyl group.
Friedel-Crafts Alkylation and Related Benzylation Reactions
Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds in aromatic compounds. mt.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or alkene with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com In the context of synthesizing this compound, this would typically involve the reaction of 4-methoxyphenol (B1676288) with a phenylethylating agent.
The mechanism proceeds through the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring of the phenol. mt.com However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylation product is often more reactive than the starting material. organic-chemistry.orgyoutube.com Additionally, carbocation rearrangements can lead to the formation of undesired isomers. youtube.com
Rearrangement Reactions of Benzyl (B1604629) Aryl Ethers
An alternative approach involves the rearrangement of benzyl aryl ethers. This method can be a valuable route to producing benzylated phenols. ccspublishing.org.cn The reaction is often catalyzed by acids, such as polyphosphoric acid (PPA). ccspublishing.org.cn The rearrangement of benzyl phenyl ether, for instance, has been studied and can proceed via an intramolecular mechanism, particularly in non-polar solvents. rsc.org The ortho to para product ratio can be influenced by the solvent used. rsc.org Research has explored the use of various catalysts, including trifluoroacetic acid, phosphotungstic acid, and molten tin, to facilitate this rearrangement. smmu.edu.cn
For the synthesis of this compound, a corresponding benzyl ether of 4-methoxyphenol would be synthesized and subsequently rearranged. A study on the PPA-catalyzed rearrangement of benzyl aryl ether reported the synthesis of 4-Methoxy-2-(1'-phenylethyl)phenol with a 25% yield at a reaction temperature of 25°C over 22 hours. ccspublishing.org.cn
Catalytic Approaches to Phenylethylphenol Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Various catalytic systems have been developed for the synthesis of phenol derivatives. For instance, the synthesis of phenetole, an ethyl ether of phenol, has been achieved through the O-ethylation of phenol with diethyl carbonate over a KOH/Active Carbon catalyst. researchgate.net While not a direct synthesis of the target molecule, this illustrates the use of catalysts for modifying phenol structures.
Catalytic depolymerization of lignin (B12514952), a major component of lignocellulosic biomass, can yield a mixture of phenol derivatives like guaiacol (B22219) and syringol, which can be further modified. nih.gov Additionally, sequential Diels-Alder and aromatization reactions of biobased furanic derivatives with alkynes offer a pathway to renewable phenols. nih.gov
Multi-step Synthetic Strategies Involving Phenol Functionalization
Complex molecules often require multi-step synthetic sequences. A patented method for producing 4-(2'-methoxyethyl)phenol, an intermediate for the beta-blocker metoprolol, starts from 4-hydroxyacetophenone. google.comgoogleapis.com This process involves bromination, a methoxide-bromide exchange, and a subsequent reduction. googleapis.com While this synthesis does not yield the phenylethyl group directly, it demonstrates a strategy of building functionality onto a phenol ring in a stepwise manner.
Another approach could involve the functionalization of 2-methoxy-4-vinylphenol (B128420) (MVP), a biobased monomer derived from ferulic acid. mdpi.com The vinyl group could potentially be a handle for introducing the phenylethyl moiety through various chemical transformations.
Precursor Compounds and Reaction Conditions in this compound Synthesis
The synthesis of this compound relies on specific precursor compounds and carefully controlled reaction conditions to achieve the desired product.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxyphenyl benzyl ether | - | Polyphosphoric acid (PPA) | - | 25 | 22 | 25 | ccspublishing.org.cn |
| 4-Hydroxyacetophenone | Bromine | Aluminum chloride | Ethyl acetate/Chloroform | 21.4 | 8.5 | - | google.com |
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified through various derivatization strategies to alter its properties or to prepare new compounds.
The phenolic hydroxyl group is a key site for derivatization. It can undergo O-alkylation or O-acylation reactions. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) would produce an ester.
Another potential derivatization involves the aromatic rings. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce new functional groups onto either the phenol or the phenyl ring of the phenylethyl group, although the directing effects of the existing substituents would need to be considered.
Furthermore, the synthesis of related structures, such as 4-Methoxy-2-[(E)-{[(1R)-1-phenylethyl]imino}methyl]phenol, indicates that the core structure can be elaborated to include imine functionalities. chemspider.com Additionally, methods for determining impurities and isomers of related compounds like 4-(2-Methoxyethyl)phenol involve derivatization with agents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) for gas chromatography analysis. researchgate.net
Synthesis of Schiff Base Derivatives of Phenols
The formation of Schiff bases is a significant chemical transformation involving phenols, which proceeds through the condensation of a phenolic aldehyde or ketone with a primary amine. This reaction is a cornerstone in the synthesis of a diverse array of organic compounds. A notable example is the synthesis of a chiral photochromic Schiff base, (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol. This compound is synthesized from (R)-1-phenylethylamine and 5-methoxysalicylaldehyde. fiveable.me The reaction involves treating equimolar amounts of the reactants in methanol (B129727) at 298 K overnight, resulting in a yellow-green product. fiveable.me The molecular structure of this Schiff base exists in the phenol-imine tautomeric form and is stabilized by an intramolecular hydrogen bond. fiveable.me
The synthesis of Schiff bases is a versatile process applicable to a wide range of phenolic compounds. For instance, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol can be synthesized from vanillin (B372448) and p-anisidine (B42471) using a stirrer method in a water solvent, a process that concludes within 30 minutes and yields a high percentage of the product. nih.gov Characterization of this compound revealed a greenish-gray solid with a melting point between 128-130 °C. nih.gov Spectroscopic analysis, including FTIR, GC-MS, and 1H-NMR, confirmed the formation of the imine group, a key feature of Schiff bases. nih.gov
Further research into Schiff base synthesis has explored the use of microwave irradiation to facilitate the reaction between isovanillin (B20041) and various amine compounds. nih.gov This method has proven effective for producing a series of Schiff bases and hydrazineylidene derivatives containing phenol rings in excellent yields. nih.gov The resulting compounds have demonstrated notable biological activities, including antioxidant and enzyme inhibition properties. nih.gov
| Schiff Base Compound | Starting Materials | Synthesis Method | Yield (%) | Physical Appearance | Melting Point (°C) |
| (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol | (R)-1-phenylethylamine, 5-methoxysalicylaldehyde | Stirring in methanol overnight | 39.0 | Yellow-green compound | 98 |
| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | Vanillin, p-anisidine | Stirrer method in water for 30 mins | 95 | Greenish-gray solid | 128-130 |
| (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | Isovanillin, N¹,N¹-dimethylbenzene-1,4-diamine | Microwave irradiation | Excellent | - | - |
Data compiled from multiple research sources. fiveable.menih.govnih.gov
Alkylation and Arylation Reactions on the Phenolic Moiety
Alkylation and arylation reactions targeting the phenolic hydroxyl group and the aromatic ring are fundamental transformations for modifying the structure and properties of phenolic compounds. The alkylation of 4-methoxyphenol, a compound structurally related to this compound, with methyl tert-butyl ether (MTBE) has been studied using various solid acid catalysts. nih.gov The reactivity and the distribution of products—O-alkylated versus C-alkylated—are strongly influenced by the acidity of the catalyst. nih.gov
Specifically, weak acidity tends to favor O-alkylation, while moderate to strong acidity leads to mono- and di-C-alkylated products. nih.gov By adjusting the amount of heteropolyphosphotungstic acid supported on neutral alumina, the product distribution can be effectively tuned. nih.gov This highlights the potential for selective functionalization of the phenolic moiety. Other catalysts like Filtrol-24, K-10 montmorillonite (B579905) clay, and sulfated zirconia have also been investigated for the alkylation of 4-methoxyphenol with MTBE. nih.gov
Copper-catalyzed O-arylation of phenols with aryl halides presents another important transformation. This method allows for the synthesis of diaryl ethers, including sterically hindered and heteroaryl ethers, under mild conditions. nih.gov The use of picolinic acid as a ligand for copper in a DMSO/K3PO4 system has been shown to be effective for coupling phenols with aryl iodides and bromides, tolerating a variety of functional groups. nih.gov
| Catalyst | Predominant Product Type | Reference |
| Neutral alumina-supported H₃PW₁₂O₄₀ (low loading) | O-alkylated | nih.gov |
| Neutral alumina-supported H₃PW₁₂O₄₀ (high loading) | C-alkylated (mono- and di-) | nih.gov |
| Filtrol-24 | C-alkylated | nih.gov |
| K-10 montmorillonite clay | C-alkylated | nih.gov |
| Sulfated zirconia | C-alkylated | nih.gov |
This table illustrates the influence of catalyst choice on the selectivity of alkylation. nih.gov
Introduction of Heterocyclic Moieties in Related Phenols
The introduction of heterocyclic rings into phenolic structures is a significant area of synthetic chemistry, as it can impart novel biological and chemical properties. nih.govnih.gov While direct examples for this compound are not extensively documented, methodologies applied to other phenols provide insight into potential synthetic routes.
One approach involves the Photo-Fries rearrangement of O-heteroaryl phenols to yield C-heteroaryl derivatives. nih.gov A series of O-heteroaryl phenols have been synthesized and structurally characterized, demonstrating the feasibility of this pathway. nih.gov For example, 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol has been synthesized and shown to possess significant radical scavenging activity. nih.gov
Acid-catalyzed reactions of phenols with other reagents can also lead to the formation of heterocyclic derivatives. For instance, the reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine under mild, acid-catalyzed conditions yields new 1-(arylsulfonyl)pyrrolidines containing a phenol fragment. researchgate.net Similarly, the reaction of phenols with 1-(4,4-diethoxybutyl)urea derivatives can produce 2-arylpyrrolidines. researchgate.net
Furthermore, transition-metal-catalyzed cross-coupling reactions are powerful tools for forging bonds between phenols and heterocyclic fragments. acs.org Copper-catalyzed coupling of phenols with heteroaryl halides has been successfully employed to synthesize heteroaryl ethers in good yields. nih.gov These methods are often tolerant of various functional groups, making them applicable to complex molecules. nih.gov The development of such synthetic strategies is crucial for expanding the chemical space of phenolic compounds and for the discovery of new molecules with potential applications in medicinal chemistry and materials science. nih.gov
Spectroscopic and Structural Characterization Studies of 4 Methoxy 2 1 Phenylethyl Phenol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of sophisticated spectroscopic methods are employed to determine the intricate structure of 4-Methoxy-2-(1-phenylethyl)phenol and its derivatives. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in confirming the molecular framework. amazonaws.com
In a study of a related Schiff base derivative, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, ¹H NMR spectroscopy in a DMSO-d6 solvent revealed a signal at 12 ppm, indicative of the phenolic -OH proton. The azomethine proton (-HC=N) was identified by a signal at 8.11 ppm. amazonaws.com The FT-IR spectrum of this derivative showed Csp²–H stretching vibrations of the phenyl groups around 3080 cm⁻¹ and Csp³–H stretching of the aliphatic group in the 2800–2900 cm⁻¹ range. Aromatic ring characteristics were confirmed by bands between 1577–1450 cm⁻¹, while out-of-plane aromatic C–H bond deformations were observed at 865 cm⁻¹ and 769 cm⁻¹. The phenolic C–O stretching vibration was assigned to a band at 1262 cm⁻¹. amazonaws.com For this compound itself, spectral data including ¹³C NMR, GC-MS, and vapor phase IR spectra are available in public databases like PubChem, providing a comprehensive spectroscopic profile. nih.gov
Crystallographic Analysis and Molecular Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. For derivatives of this compound, such as the chiral photochromic Schiff base (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol, single-crystal X-ray diffraction has been instrumental. This particular compound was found to crystallize in a monoclinic system. nih.gov
Another related Schiff base, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, crystallizes in the orthorhombic space group P212121 with two enantiomeric molecules in the asymmetric unit. amazonaws.com A significant conformational feature is the dihedral angle between the two phenyl rings, which was found to be 61.61(1)° for one enantiomer and 60.96(1)° for the other. amazonaws.com The 1-Hydroxy-2-methoxy units of these enantiomers are nearly parallel, with a small dihedral angle of 1.091(2)° between them. amazonaws.com
Table 1: Selected Crystallographic Data for a Derivative of this compound
| Parameter | (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol nih.gov | (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol amazonaws.com |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.270 (4) | 11.7570 (6) |
| b (Å) | 5.886 (3) | 10.0711 (6) |
| c (Å) | 13.920 (7) | 23.4478 (13) |
| β (°) ** | 93.254 (7) | 90 |
| V (ų) ** | 676.4 (6) | 2776.4 (3) |
| Z | 2 | 4 |
This table presents crystallographic data for derivatives, as detailed crystallographic information for the parent compound this compound was not available in the searched sources.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonds are critical in defining the conformation of molecules. In many phenolic compounds, a hydrogen bond between the hydroxyl group and a nearby acceptor atom can lead to the formation of a stable ring-like structure. For instance, in the Schiff base derivative (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol, a strong intramolecular O—H⋯N hydrogen bond is observed, with an O⋯N distance of 2.589 (2) Å. nih.gov This interaction contributes to the planarity of the molecule. nih.gov Similarly, in another derivative, 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol, an intramolecular O—H⋯N hydrogen bond is present between the phenol (B47542) and methanimine (B1209239) groups. iucr.org The existence and nature of such bonds are often investigated using both experimental techniques and theoretical calculations. rsc.org
Analysis of Intermolecular Interactions in Solid State and Solution
The way molecules pack in a crystal is determined by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial for the stability of the crystal lattice.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close contact between molecules can be identified. For a derivative of this compound, the Hirshfeld surface analysis revealed that the stability of the crystal packing is primarily due to N–H⋯O and C–H⋯O bonding interactions, which are further supported by offset π⋯π stacking interactions. plu.mx Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For one such related compound, H⋯H contacts constituted the most significant contribution to the Hirshfeld surface at 41.6%, followed by C⋯H/H⋯C (28.1%) and O⋯H/H⋯O (13.8%) interactions. nih.gov
Computational and Theoretical Investigations of 4 Methoxy 2 1 Phenylethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and stability. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of molecular behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. caltech.edu For substituted phenols, DFT is widely used to optimize molecular geometry, calculate thermodynamic properties, and predict spectroscopic signatures. scispace.comresearchgate.netijsrst.com In the context of 4-Methoxy-2-(1-phenylethyl)phenol, DFT calculations can elucidate the influence of the methoxy (B1213986) and phenylethyl substituents on the phenolic ring's electronic structure. These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net Furthermore, DFT is employed to compute parameters like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. ijsrst.com
Table 1: Representative Properties of Substituted Phenols from DFT Calculations
| Property | Description | Typical Application for Phenolic Systems |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformation, including the orientation of substituent groups. researchgate.net |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Helps in the interpretation of experimental IR and Raman spectra. ijsrst.com |
| Thermodynamic Data | Enthalpy, entropy, and Gibbs free energy. | Used to predict the stability of isomers and reaction thermodynamics. researchgate.net |
| Electronic Properties | Dipole moment, polarizability, HOMO-LUMO gap. | Provides insight into solubility, reactivity, and potential for nonlinear optical applications. ijsrst.com |
| pKa Prediction | Calculation of the acid dissociation constant. | Accurately predicts the acidity of the phenolic hydroxyl group in solution. scispace.comtorvergata.it |
This table is illustrative and provides a general overview of DFT applications for phenolic compounds.
While DFT is powerful, high-level ab initio methods are considered the "gold standard" for accuracy in quantum chemistry. rsc.org Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), Møller-Plesset perturbation theory (MP2), and Complete Active Space Second-order Perturbation Theory (CASPT2) provide benchmark-quality data, though at a much higher computational expense. ucsb.eduarxiv.org
These methods are often used for smaller, representative systems to validate the results of more cost-effective DFT functionals. acs.org For instance, CCSD(T) calculations on phenol-ligand complexes can provide highly accurate interaction energies, which are crucial for understanding non-covalent interactions. acs.org The Natural Orbital Functional MP2 (NOF-MP2) method has shown performance comparable to CASPT2 for describing reaction energies, particularly in systems with strong electron correlation. researchgate.net CASPT2 is especially valuable for studying excited electronic states, which is essential for understanding the photochemistry of phenolic compounds. nih.govarxiv.org The application of these high-level methods to fragments of or the entire this compound molecule would provide a definitive understanding of its electronic structure and serve as a benchmark for less computationally intensive studies.
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical chemistry is instrumental in mapping out the intricate steps of chemical reactions. For this compound, this primarily involves studying its synthesis via the alkylation of 4-methoxyphenol (B1676288).
The formation of this compound is a result of the alkylation of 4-methoxyphenol. Computational studies can predict the kinetic and thermodynamic barriers for such reactions, determining the feasibility and selectivity of the process. nih.govgychbjb.com Phenol (B47542) alkylation can occur at the oxygen atom (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation). acs.org Theoretical calculations can determine the activation energies for these competing pathways. Studies on similar systems have shown that O-alkylation often has a lower kinetic barrier, but the C-alkylated products are typically more thermodynamically stable. caltech.eduresearchgate.net For instance, in the alkylation of phenol with a carbocation, the rate constant for O-alkylation can be significantly larger than for C-alkylation, primarily due to a greater thermodynamic driving force for the addition to the oxygen atom. acs.orgnih.gov
Table 2: Kinetic and Thermodynamic Factors in Phenol Alkylation
| Reaction Parameter | Description | Significance in Synthesizing this compound |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Lower Ea for ortho C-alkylation compared to para C-alkylation would favor the formation of the target molecule. |
| Reaction Enthalpy (ΔH) | The net change in heat during the reaction. | A negative ΔH indicates an exothermic and thermodynamically favorable reaction. caltech.edu |
| Selectivity (O- vs. C-alkylation) | The ratio of products formed from alkylation at different sites. | Computational models can predict the conditions that favor C-alkylation at the ortho position to the hydroxyl group. acs.orgnih.gov |
| Rate Constants (k) | A measure of the reaction speed. | Absolute rate constants can be determined computationally to predict product yields under specific conditions. acs.org |
This table outlines the key parameters that can be predicted through theoretical studies of the alkylation reaction.
The Friedel-Crafts alkylation of phenols often proceeds through the formation of a carbocation electrophile. slchemtech.comjk-sci.com In the synthesis of this compound, the 1-phenylethyl carbocation would be the key intermediate. Computational modeling is crucial for understanding the stability and reactivity of this carbocation. researchgate.net The presence of substituents on the phenolic ring, such as the methoxy group in the precursor, influences the carbocation's attack on the ring. DFT calculations can model the transition states of the carbocation addition to the ortho and para positions of the phenol. caltech.eduresearchgate.net These models help to explain the observed regioselectivity of the reaction, revealing why the alkyl group adds to the C-2 position. researchgate.net
In Silico Approaches to Biological Activity Prediction
In silico methods use computational models to predict the biological effects of chemical compounds, accelerating the process of drug discovery and risk assessment. nih.gov These approaches can be applied to this compound to estimate its potential bioactivities and toxicological profile.
Standard computational models often relate the cytotoxicity of substituted phenols to a set of quantitative structure-activity relationship (QSAR) descriptors. acs.orgnih.gov These descriptors can include physicochemical properties like the logarithm of the partition coefficient (logP), pKa, and bond dissociation enthalpy (BDE), which can be calculated using quantum chemical methods. acs.orgnih.gov By comparing the calculated properties of this compound to large databases of compounds with known activities, it is possible to predict its likely biological targets, mechanism of action, or potential for adverse effects. nih.govresearchgate.net For example, software can predict properties like hepatotoxicity, mutagenicity, or effects on reproductive health based on the molecule's structural similarity to known toxic compounds. biotechnologia-journal.org Molecular docking studies can further be used to predict how the compound might bind to specific protein targets, such as enzymes or receptors, providing insights into its potential pharmacological effects. mdpi.com
Table 3: Common In Silico Predictions for Biological Activity
| Prediction Type | Method | Information Gained for this compound |
| Drug-Likeness | Rule-based filters (e.g., Lipinski's Rule of Five). | Assesses the potential for the compound to be an orally active drug. biotechnologia-journal.org |
| ADMET Prediction | QSAR models and database comparisons. | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com |
| Target Fishing | Ligand-based or structure-based virtual screening. | Identifies potential protein targets and predicts the mechanism of action. nih.gov |
| Toxicity Prediction | (Q)SAR models based on toxicological data. | Estimates potential for carcinogenicity, mutagenicity, or other adverse effects. biotechnologia-journal.org |
| Bioactivity Score | Machine learning models trained on bioactivity data. | Predicts the likelihood of activity against different classes of biological targets. mdpi.com |
This table summarizes the types of predictions that can be made using in silico approaches.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Computational methods provide a powerful toolkit to predict these relationships, offering a rational basis for designing new compounds with desired activities. For this compound, SAR predictions are largely based on the well-established principles governing the activity of substituted phenols.
Quantitative Structure-Activity Relationship (QSAR) models are fundamental in this context. These models mathematically correlate the biological activity of a series of compounds with their molecular descriptors. nih.govnih.gov For phenolic compounds, key descriptors often include hydrophobicity, electronic parameters, and steric factors. jst.go.jpjst.go.jp
Key Physicochemical Descriptors in SAR of Phenolic Compounds:
| Descriptor | Symbol | Significance in SAR | Predicted Influence for this compound |
| Hydrophobicity | logP or logKow | Governs the ability of the molecule to cross biological membranes and interact with hydrophobic pockets in target proteins. jst.go.jp | The presence of the phenylethyl group suggests a significant hydrophobic character, likely facilitating membrane permeation. |
| Electronic Properties | Hammett constants (σ), pKa | Describe the electron-donating or withdrawing nature of substituents, affecting the reactivity of the phenolic hydroxyl group and its ability to participate in radical scavenging or binding interactions. jst.go.jp | The methoxy group is an electron-donating group, which can influence the acidity of the phenolic hydroxyl and its antioxidant potential. |
| Steric Parameters | Taft steric parameters (Es), Molar Refractivity (MR) | Account for the size and shape of the molecule, which can influence its fit into an active site of an enzyme or receptor. | The bulky 1-phenylethyl group at the ortho position to the hydroxyl group may introduce steric hindrance, potentially influencing its interaction with biological targets. nih.gov |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Bond Dissociation Enthalpy (BDE) | Provide insights into the molecule's reactivity, electron-donating/accepting capabilities, and antioxidant capacity. researchgate.net | A lower BDE for the phenolic O-H bond would suggest a higher antioxidant activity through a hydrogen atom transfer mechanism. |
This table is generated based on established principles of QSAR for phenolic compounds and their hypothetical application to this compound.
Detailed research findings from computational studies on various substituted phenols have consistently highlighted the importance of these descriptors. For instance, the antioxidant activity of phenolic compounds is often correlated with the ease of hydrogen atom donation from the phenolic hydroxyl group, a property that can be computationally modeled. researchgate.net The presence of electron-donating groups, such as the methoxy group in this compound, generally enhances this activity. mdpi.com
Furthermore, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. mdpi.com By modeling the interactions between the ligand (the phenol) and the protein, researchers can hypothesize about its mechanism of action. For example, the phenolic hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, while the phenyl rings can engage in hydrophobic and π-π stacking interactions.
In silico studies on related phenolic compounds have demonstrated that both electronic and steric properties play a crucial role in their biological activities, including toxicity. nih.gov The interplay between the electron-donating methoxy group and the bulky, hydrophobic phenylethyl substituent in this compound would be a key focus of such computational investigations. These studies provide a foundational understanding for predicting the compound's behavior and for designing analogs with potentially enhanced or more specific activities.
Advanced Applications and Potential Research Directions
Utilization as Lignin (B12514952) Model Compounds in Biomass Conversion Research
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents an abundant renewable source of aromatic chemicals. researchgate.netresearchgate.net However, its complex and irregular structure makes direct conversion into valuable chemicals challenging. researchgate.netuu.nl To overcome this, researchers utilize simpler, well-defined molecules known as lignin model compounds to study the mechanisms of lignin depolymerization and develop efficient catalytic conversion processes. uu.nl These model compounds contain specific linkages and functional groups found in the native lignin polymer, allowing for a more straightforward analysis of reaction pathways. uu.nl
4-Methoxy-2-(1-phenylethyl)phenol serves as an excellent lignin model compound, particularly for representing guaiacyl (G) units with a-1 linkages found in softwood lignin. Its structure contains key features such as a phenolic hydroxyl group, a methoxy (B1213986) group ortho to the hydroxyl group, and a carbon-carbon bond at the benzylic position, which are representative of linkages within the lignin polymer.
Research in this area focuses on the catalytic cleavage of the various bonds within these model compounds to produce valuable monomeric phenols. researchgate.net Studies on similar methoxy-substituted phenolic model compounds have demonstrated the feasibility of converting them into aromatic monomers like acetophenone (B1666503) and guaiacol (B22219) through photocatalytic processes. ed.ac.uk For instance, the conversion of 2-(3-methoxyphenoxy)-1-phenylethanol, a β-O-4 model compound, has been achieved with high selectivity. ed.ac.uk Similarly, the catalytic hydrodeoxygenation and hydrogenation of various lignin-derived phenolics are being extensively investigated to produce precursors for advanced polymers and biofuels. researchgate.net
The insights gained from studying the conversion of this compound and related model compounds are crucial for designing catalysts and processes for the large-scale valorization of lignin into valuable chemicals, contributing to the development of sustainable biorefineries. researchgate.netresearchgate.net
Ligand Design in Metal Complexes and Catalysis
The phenolic and methoxy groups of this compound make it a versatile scaffold for the design of ligands for metal complexes. The hydroxyl group can be deprotonated to form a phenolate, which is an excellent coordinating group for a wide range of metal ions. Furthermore, the molecule can be readily functionalized, for example, through condensation reactions with amines to form Schiff base ligands. nih.govamazonaws.comresearchgate.net
Schiff base ligands derived from substituted phenols are widely used in coordination chemistry due to their ability to form stable complexes with various transition metals. amazonaws.comnih.gov These complexes have shown significant potential in catalysis. For example, copper(II) complexes with tetradentate ligands derived from phenols have been successfully used as catalysts for the aerobic oxidation of benzyl (B1604629) alcohol. rsc.org The electronic and steric properties of the phenol (B47542), including the presence of substituents like the methoxy and phenylethyl groups in this compound, can be tuned to influence the activity and selectivity of the resulting metal catalyst. nih.gov
The chiral center in the (1-phenylethyl) group also offers the possibility of creating chiral ligands. Chiral metal complexes are of great importance in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is particularly relevant in the pharmaceutical industry. A chiral Schiff base, (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol, has been synthesized from (R)-1-phenylethylamine and 5-methoxysalicylaldehyde, highlighting the potential to create chiral environments around a metal center. nih.gov
The development of new metal complexes with ligands based on this compound could lead to novel catalysts for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. rsc.orgnih.gov
Potential in Materials Science (e.g., Dyes, Pigments)
The aromatic structure of this compound provides a foundation for the development of new materials, including dyes and pigments. The electronic properties of the molecule can be modified by introducing chromophoric and auxochromic groups, leading to compounds that absorb light in the visible region of the electromagnetic spectrum.
A particularly interesting avenue is the synthesis of photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Schiff bases derived from salicylaldehydes, which are structurally related to this compound, are well-known for their photochromic and thermochromic properties. nih.govresearchgate.net For example, the chiral Schiff base (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol has been reported to be photochromic. nih.gov This property is attributed to the tautomerism between the phenol-imine and keto-enamine forms.
The ability to control the color of a material with light has potential applications in various fields, such as in the development of smart windows, optical data storage, and molecular switches. The specific substituents on the aromatic rings of such Schiff bases can influence the color of the different forms and the stability of the photo-induced state. Therefore, this compound represents a valuable building block for creating novel photoactive materials.
Development of Novel Chemical Probes and Reagents
In chemical synthesis, this compound can serve as a versatile starting material or intermediate for the construction of more complex molecules. googleapis.com Its functional groups allow for a variety of chemical transformations. For example, the phenolic hydroxyl group can be used for ether and ester synthesis, while the aromatic rings can undergo electrophilic substitution reactions.
Furthermore, the ability of this compound and its derivatives to form stable metal complexes opens up possibilities for its use in the development of chemical probes. nih.gov By incorporating a signaling unit, such as a fluorescent group, into the ligand structure, it is possible to create sensors for specific metal ions. The binding of the target ion to the ligand would result in a change in the signaling properties, such as an increase or decrease in fluorescence intensity, allowing for the detection and quantification of the analyte.
The chiral nature of this compound when synthesized from a chiral precursor also makes it a valuable reagent in stereoselective synthesis. It can be used as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis, as discussed earlier. The development of new reagents and probes based on this scaffold could find applications in various areas, including analytical chemistry, medicinal chemistry, and materials science.
Conclusion and Future Research Perspectives
Summary of Current Understanding of 4-Methoxy-2-(1-phenylethyl)phenol
The current scientific knowledge of this compound is primarily confined to its basic chemical identity and a few physical properties. Information is mainly available through chemical databases which have aggregated data from various sources.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is largely derived from computational models and basic laboratory measurements submitted to chemical repositories.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 10446-37-4 | PubChem |
| Molecular Formula | C15H16O2 | PubChem |
| Molecular Weight | 228.29 g/mol | PubChem |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis
There are no specific, detailed research articles outlining the synthesis of this compound. However, based on general principles of organic chemistry, a plausible synthetic route would be the Friedel-Crafts alkylation of 4-methoxyphenol (B1676288) with styrene (B11656). jk-sci.comwikipedia.org This type of electrophilic aromatic substitution is a common method for attaching alkyl groups to aromatic rings. wikipedia.org The reaction would likely require a Lewis acid catalyst, such as aluminum chloride, to activate the styrene for the alkylation of the electron-rich 4-methoxyphenol ring. jk-sci.com
Mechanism of Action and Applications
There is a complete absence of published research on the mechanism of action and specific applications of this compound. While many phenolic compounds exhibit antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, no studies have specifically investigated this for this compound. nih.govacs.org Similarly, there are no patents or research articles describing its use in any industrial or pharmaceutical context.
Identification of Knowledge Gaps and Unexplored Research Areas
The lack of dedicated research on this compound presents significant knowledge gaps across its entire scientific profile. These gaps represent numerous opportunities for future investigation.
Key Knowledge Gaps:
Validated Synthetic Routes and Optimization: While a Friedel-Crafts alkylation is a probable synthetic method, no validated and optimized procedures have been published. Research is needed to determine the most efficient catalysts, reaction conditions, and purification methods to obtain high yields and purity.
Physicochemical Characterization: Comprehensive data on its physical properties such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, MS) from experimentally verified sources are missing.
Biological and Pharmacological Activity: There is no information regarding the biological effects of this compound. Its potential as an antioxidant, antimicrobial, or any other pharmacologically relevant activity remains completely unexplored.
Mechanism of Action: Without any biological data, the mechanism by which this compound might interact with biological systems is unknown.
Potential Applications: The absence of any research into its properties means that its potential applications in materials science, as a chemical intermediate, or in medicine are yet to be discovered.
Toxicological Profile: No safety or toxicity data is available for this compound.
Future Directions in Synthesis, Mechanism, and Application Studies
To address the identified knowledge gaps, future research on this compound should be systematic and multi-faceted.
Future Research Directions:
Synthesis and Characterization:
Development and optimization of a reliable synthetic protocol, likely via Friedel-Crafts alkylation of 4-methoxyphenol with styrene, including a thorough investigation of various Lewis acid catalysts and reaction conditions.
Complete physicochemical characterization of the purified compound, including melting point, boiling point, solubility, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to create a definitive reference profile.
Investigation of Biological and Pharmacological Properties:
Screening for antioxidant activity using standard assays (e.g., DPPH, ABTS). The structure, with its phenolic hydroxyl group, suggests this is a promising area of investigation. nih.govacs.org
Evaluation of its potential antimicrobial activity against a panel of common bacteria and fungi.
In vitro studies to assess its cytotoxicity and potential anticancer effects on various cell lines.
Mechanism of Action Studies:
Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action. For example, if antioxidant activity is confirmed, further research could explore its ability to modulate specific cellular signaling pathways related to oxidative stress.
Exploration of Potential Applications:
Based on its properties, its potential as a monomer for polymer synthesis, a stabilizer, or an additive in materials science could be explored.
If significant and non-toxic biological activity is discovered, it could be considered as a lead compound for drug discovery and development.
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-Methoxy-2-(1-phenylethyl)phenol be confirmed using crystallographic methods?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Refinement can be performed using SHELXL (a widely validated program for small-molecule refinement), which handles intensity data and resolves structural parameters like bond lengths and angles . Visualization and thermal ellipsoid plotting can be achieved with ORTEP-3 , which provides a graphical interface for interpreting crystallographic data . For sterically hindered derivatives like this compound, ensure high-resolution data collection to resolve positional ambiguities in the phenylethyl and methoxy groups.
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for quantification in extracts. Key parameters include:
- Retention time : Calibrate using authentic standards.
- Molecular ion peaks : Monitor m/z signals corresponding to the molecular formula (C₁₅H₁₆O₂, expected [M]⁺ at m/z 228).
- Fragmentation patterns : Identify diagnostic peaks (e.g., loss of methoxy or phenylethyl groups).
This approach was validated in studies on structurally similar phenolic compounds in cytotoxic plant extracts .
Q. What synthetic routes are available for this compound, and how can purity be optimized?
- Methodological Answer :
- Friedel-Crafts alkylation : React 4-methoxyphenol with styrene oxide or phenylethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Purification : Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 ratio) to separate unreacted precursors. Recrystallization in ethanol-water mixtures improves purity.
- Purity validation : Confirm via HPLC (C18 column, UV detection at 280 nm) and compare retention times with standards.
Advanced Research Questions
Q. How does steric hindrance from the 1-phenylethyl group influence the antioxidant efficacy of this compound in polymer stabilization?
- Methodological Answer : The bulky 1-phenylethyl group reduces oxidative degradation by sterically shielding the phenolic -OH group, as observed in hindered phenol antioxidants used in isocyanate stabilization . To test efficacy:
- Radical scavenging assays : Use DPPH or ABTS assays to compare radical quenching efficiency against less-hindered analogs.
- Polymer aging studies : Incorporate the compound into polymer matrices (e.g., polyurethanes) and monitor oxidation via FT-IR (track carbonyl index) or tensile strength measurements.
Q. What contradictions exist in reported cytotoxic mechanisms of this compound derivatives across cancer cell lines?
- Methodological Answer : Studies on analogs like 2,4-bis(1-phenylethyl)-phenol show cell-line-specific IC₅₀ values (e.g., 17.33 μg/mL in MCF-7 vs. lower activity in HeLa) . To resolve discrepancies:
- Comparative transcriptomics : Identify differentially expressed genes (e.g., apoptosis regulators) across cell lines.
- Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., tert-butyl vs. methoxy) and test cytotoxicity.
- Mechanistic probes : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA assay).
Q. How can computational modeling predict the LogP and bioavailability of this compound compared to its structural analogs?
- Methodological Answer :
- LogP prediction : Use software like ChemAxon or Schrodinger’s QikProp. Experimental LogP for analogs (e.g., 4.84 for t-BAMBP ) can validate predictions.
- Bioavailability : Apply the Lipinski Rule of Five. The methoxy group increases hydrophilicity compared to tert-butyl analogs, potentially improving solubility but reducing membrane permeability.
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess passive diffusion.
Key Research Gaps and Recommendations
- Synthesis : Optimize green chemistry routes (e.g., catalytic asymmetric synthesis) to reduce byproducts.
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify molecular targets in cancer cells.
- Material Science : Explore copolymerization potential for stabilized polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
